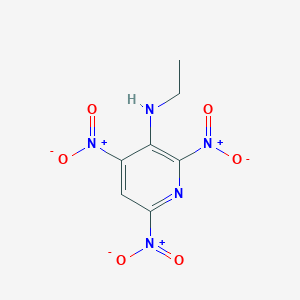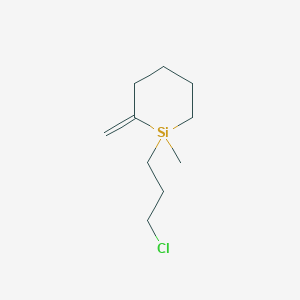
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane is an organosilicon compound that features a silicon atom bonded to a 3-chloropropyl group, a methyl group, and a methylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane typically involves the reaction of a chloropropylsilane precursor with a methylidene source under controlled conditions. One common method involves the use of 3-chloropropyltrimethoxysilane as a starting material, which is then reacted with a methylidene reagent in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylidene group can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane has several applications in scientific research:
作用機序
The mechanism of action of 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane involves its ability to form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The silicon atom in the compound can act as a Lewis acid, coordinating with electron-rich species and promoting various chemical transformations.
類似化合物との比較
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Similar in structure but with three methoxy groups instead of a methylidene group.
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium Perchlorate: A compound with a similar chloropropyl group but different core structure.
Uniqueness
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane is unique due to its combination of a chloropropyl group and a methylidene group bonded to silicon, which provides distinct reactivity and potential for functionalization compared to other similar compounds.
特性
CAS番号 |
919801-06-2 |
|---|---|
分子式 |
C10H19ClSi |
分子量 |
202.79 g/mol |
IUPAC名 |
1-(3-chloropropyl)-1-methyl-2-methylidenesilinane |
InChI |
InChI=1S/C10H19ClSi/c1-10-6-3-4-8-12(10,2)9-5-7-11/h1,3-9H2,2H3 |
InChIキー |
WWCICJIFNHGVKK-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CCCCC1=C)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
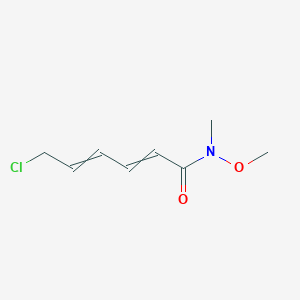
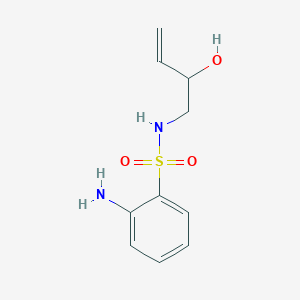
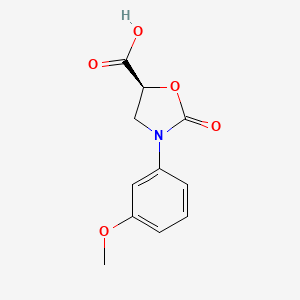
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
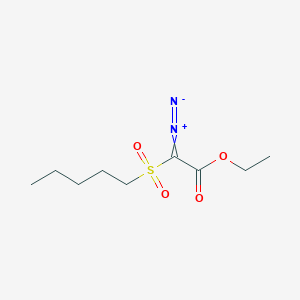
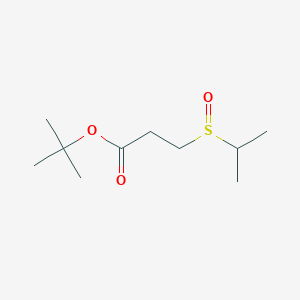
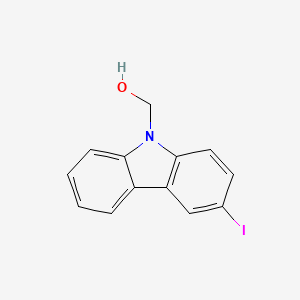
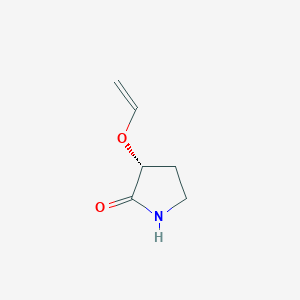
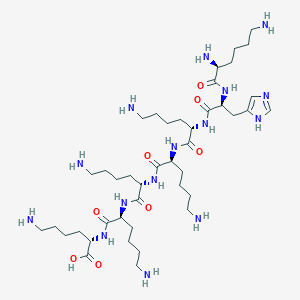
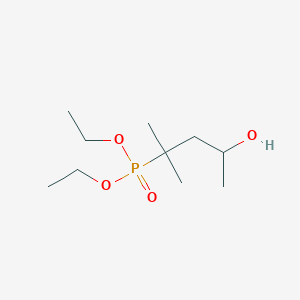
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
